2-(4-Nitro-benzylsulfanyl)-benzooxazole
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFFBWURVTRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333275 | |
| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100537-64-2 | |
| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Benzoxazole Compounds
General Synthetic Strategies for the Benzoxazole (B165842) Heterocyclic Nucleus
The construction of the benzoxazole ring system is a well-established area of organic synthesis, with numerous methods developed over the years. The most traditional and widely utilized approach involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acid chlorides, esters, or amides. nih.govej-chem.orgrsc.org This reaction, often promoted by acidic catalysts like polyphosphoric acid (PPA) or conducted under high-temperature conditions, proceeds through the formation of an intermediate o-hydroxy-anilide which subsequently undergoes cyclodehydration to furnish the benzoxazole ring. rsc.org
Alternative strategies have emerged to broaden the scope and improve the efficiency and environmental footprint of benzoxazole synthesis. These include:
Reaction with Aldehydes: The condensation of 2-aminophenols with aldehydes, followed by an oxidative cyclization step, is a common and versatile method. nih.gov Various oxidizing agents, including elemental sulfur, have been employed for this transformation. nih.gov
From o-Nitrophenols: In some instances, o-nitrophenols can serve as precursors to benzoxazoles through reductive cyclization reactions in the presence of a suitable carbon source. researchgate.net
Metal-Catalyzed Cyclizations: Transition metal catalysis has significantly advanced benzoxazole synthesis. Copper and palladium catalysts are frequently used to promote the intramolecular cyclization of precursors like N-(2-halophenyl)benzamides. nih.gov These methods often proceed under milder conditions and exhibit broad substrate tolerance.
The diversity of these synthetic routes allows for the introduction of a wide range of substituents onto the benzoxazole core, enabling the fine-tuning of its chemical and physical properties.
Specific Synthetic Routes to 2-(4-Nitro-benzylsulfanyl)-benzooxazole and its Analogues
The synthesis of this compound is not explicitly detailed in a singular, comprehensive study within the reviewed literature. However, a highly plausible and efficient synthetic pathway can be constructed based on established reactions of 2-mercaptobenzoxazole (B50546).
Conventional Chemical Synthesis Protocols
The most direct and conventional method for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzoxazole with 4-nitrobenzyl bromide. This reaction falls under the category of nucleophilic substitution, where the sulfur atom of the mercaptobenzoxazole acts as the nucleophile.
The initial step is the synthesis of 2-mercaptobenzoxazole. A common laboratory preparation involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.gov
Once 2-mercaptobenzoxazole is obtained, it can be reacted with 4-nitrobenzyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or sodium hydroxide. The reaction is generally performed in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).
A representative, though not specifically documented for this exact product, reaction scheme is as follows:
Step 1: Synthesis of 2-Mercaptobenzoxazole
2-Aminophenol + CS₂ + KOH → 2-Mercaptobenzoxazole
Step 2: S-alkylation to form this compound
2-Mercaptobenzoxazole + 4-Nitrobenzyl bromide --(Base, Solvent)--> this compound
Catalyst-Free and Green Chemistry Methodologies in Benzoxazole Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of the benzoxazole nucleus in general, several "green" approaches have been reported. These include the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis. nih.govnih.gov
For instance, the condensation of 2-aminophenols with aldehydes has been achieved using recyclable catalysts like samarium triflate in an aqueous medium. nih.gov Additionally, catalyst-free methods for the amination of 2-mercaptobenzoxazoles on water under microwave irradiation have been developed, offering a scalable and green alternative. nih.gov While not directly applied to the synthesis of this compound, these green principles could potentially be adapted to the S-alkylation step, for example, by exploring phase-transfer catalysis or solvent-free conditions.
Multi-Step Synthesis Pathways for Complex Benzoxazole Derivatives
The synthesis of more complex benzoxazole derivatives often requires multi-step pathways. A scalable, multi-step flow process for the synthesis of highly functionalized benzoxazoles has been reported, which involves the transformation of 3-halo-N-acyl anilines. This method utilizes ortho-lithiation followed by an in-line electrophilic quench, allowing for the introduction of various substituents. While this specific pathway is not directly applicable to the synthesis of this compound, it highlights the sophisticated strategies employed for constructing complex benzoxazole-containing molecules.
Chemical Modifications and Structural Derivatization of the Benzoxazole Skeleton
The benzoxazole ring is amenable to various chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Substitutions at the 2-Position of the Benzoxazole Ring
The 2-position of the benzoxazole ring is a primary site for chemical modification. The introduction of substituents at this position can be achieved either during the initial ring formation or by post-synthetic modification of a pre-formed benzoxazole ring.
As discussed previously, the condensation of 2-aminophenol with a variety of carboxylic acids, aldehydes, or other carbonyl-containing compounds provides direct access to 2-substituted benzoxazoles. nih.govrsc.org
Alternatively, a pre-existing 2-substituted benzoxazole can be further modified. For instance, 2-mercaptobenzoxazole serves as a versatile intermediate. The sulfur atom at the 2-position can be alkylated with a wide range of alkyl halides to introduce different side chains. nih.gov This is the key strategy for the synthesis of the target compound, this compound.
Furthermore, other functional groups at the 2-position can be introduced. For example, 2-aminobenzoxazoles can be synthesized through various methods, including the amination of 2-mercaptobenzoxazoles or the reaction of 2-aminophenols with isocyanides in the presence of a palladium catalyst. nih.gov
The ability to introduce a diverse array of substituents at the 2-position is crucial for modulating the biological activity and material properties of benzoxazole-containing compounds.
Modifications on the Benzylsulfanyl Moiety for Targeted Activity
The benzylsulfanyl group attached to the C2 position of the benzoxazole ring serves as a key site for chemical modification to influence biological activity. The general synthetic route to achieve these S-substituted derivatives often starts with 2-mercaptobenzoxazole. This precursor can be synthesized by reacting 2-aminophenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide or triethylamine. nih.govtandfonline.comnih.gov
Once 2-mercaptobenzoxazole is obtained, it can be treated with various substituted benzyl (B1604629) halides (e.g., phenacyl bromide) in a polar solvent such as ethanol, leading to the desired S-substituted benzoxazole derivatives. tandfonline.com This nucleophilic substitution reaction allows for the introduction of a wide array of functional groups on the benzyl ring, which can be tailored for specific biological targets.
Modifications on the benzyl ring of the benzylsulfanyl moiety can significantly impact the compound's interaction with biological receptors. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity and efficacy. While direct studies on the modification of the "this compound" are limited, related research on similar structures provides insight. For example, in a series of benzoxazole-benzimidazole hybrids, the methylene-sulfide linker (-CH₂-S-) was a core structural element, and the activity of the final compounds was dependent on the substitutions on the terminal aromatic rings. nih.gov
Table 1: Synthesis of S-Substituted Benzoxazole Derivatives
| Starting Material | Reagent | Product | Purpose of Modification | Reference |
| 2-Mercaptobenzoxazole | Substituted Phenacyl Bromide | S-Substituted Benzoxazole Derivatives | To explore structure-activity relationships for enzyme inhibition. | tandfonline.com |
| Benzo[d]oxazole-2-thiol | 2-(Chloromethyl)-1H-benzo[d]imidazole | 2-(((1H-Benzimidazol-2-yl) methyl)thio)benzoxazole | To create hybrid molecules with potential antimicrobial and anticancer activity. | nih.gov |
| 2-Aminophenol | Thiourea, then Methyl Chloroacetate | Benzoxazole Methyl Ester | To create functionalized benzoxazoles for further study. | nih.gov |
Derivatization of the Nitro Group and Benzene (B151609) Ring for Modulating Pharmacological Profiles
The nitro group and the benzene ring of the benzoxazole core are critical sites for derivatization to modulate pharmacological activity. The position and nature of substituents can profoundly influence the molecule's biological properties.
Nitro Group Derivatization: The nitro group, as seen in this compound, is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly enhance binding interactions with biological targets like enzymes. tandfonline.com For example, studies on benzoxazole hybrid analogs have shown that the nitro group, along with hydroxyl groups, can form effective hydrogen bonds within the active sites of enzymes, contributing to inhibitory activity. tandfonline.com The removal or replacement of the nitro group often leads to a reduction in this activity, highlighting its importance. tandfonline.com
Benzene Ring Derivatization: Substitution on the benzoxazole ring itself is a common strategy to fine-tune activity. Nitration of the benzoxazole ring can occur at the 4, 5, 6, or 7-positions, depending on existing substituents and reaction conditions. researchgate.netnih.gov The synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, for example, involves the reaction of 2-amino-5-nitrophenol (B90527) with toluic acid in polyphosphoric acid. nih.gov This places a nitro group at the 6-position, which has been used in creating polymers with nonlinear optical (NLO) behavior. nih.gov
Furthermore, bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy. In the development of new anticancer agents, the benzothiazole (B30560) core of a known drug, Phortress, was replaced with a benzoxazole ring system. nih.gov This led to the synthesis of new analogues, where compounds 3m and 3n demonstrated significant anticancer effects against various carcinoma cell lines, likely acting through a similar mechanism as the parent drug by activating the aryl hydrocarbon receptor (AhR). nih.gov
Table 2: Pharmacological Profiles of Derivatized Benzoxazoles
| Compound/Derivative Class | Key Structural Features | Pharmacological Profile | Reference |
| Benzoxazole Hybrid Analogues | Presence of -OH and -NO₂ moieties | Enhanced inhibitory activity against AChE and BuChE enzymes due to hydrogen bonding. | tandfonline.com |
| Phortress Analogues (3m , 3n ) | Bioisosteric replacement of benzothiazole with benzoxazole. | Significant anticancer activity against colon, breast, lung, liver, and brain cancer cell lines. | nih.gov |
| 2,5-Disubstituted Benzoxazoles | 2-[p-Nitrophenyl]-5-ethylsulphonyl-benzoxazole | Potent antitumoral activity. | researchgate.net |
| 2-Aryl Benzoxazoles | Chlorine at position 5 of the benzoxazole ring. | Pronounced to moderate antiproliferative activity against non-small cell lung cancer (NSCLC) cells. | mdpi.com |
Synthesis of Hybrid Benzoxazole Derivatives for Enhanced Bioactivity
Creating hybrid molecules by combining the benzoxazole scaffold with other pharmacologically active moieties is a powerful strategy for developing agents with enhanced or novel bioactivities. This approach aims to leverage the therapeutic properties of each component within a single molecule.
One such approach involves the synthesis of bis-benzoxazole bearing bis-Schiff base hybrids as potential treatments for Alzheimer's disease. tandfonline.com These compounds have shown a diverse range of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some analogues exhibiting more potent inhibition than the standard drug, donepezil. tandfonline.com
Another strategy is the fusion of benzoxazole with other heterocyclic systems like benzimidazole. A multi-step synthesis was used to produce 2-(2-((benzoxazol-2-ylthio) methyl)-1H-benzimidazol-1-yl) acetohydrazide, which was then reacted with various substituted aldehydes to yield a series of hybrid compounds. nih.gov Several of these hybrids displayed significant antimicrobial activity, with some being more effective than the standard drugs ofloxacin (B1677185) and fluconazole. nih.gov Additionally, certain compounds from this series showed promising anticancer activity against the HCT116 human colorectal carcinoma cell line. nih.gov
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" has been employed to synthesize novel benzoxazole-triazole hybrids. colab.ws These molecules were designed to act as G-Quadruplex DNA (G4) ligands, which are of interest as potential anticancer targets. One of the synthesized compounds demonstrated a slight but significant stabilization of a telomeric G4 model, aligning with in silico predictions of its binding mode. colab.ws
Table 3: Bioactivity of Hybrid Benzoxazole Derivatives
| Hybrid Class | Key Structural Components | Target/Activity | Findings | Reference |
| Bis-Benzoxazole Bis-Schiff Base Hybrids | Benzoxazole, Schiff Base | Anti-Alzheimer's (AChE/BuChE Inhibition) | Exhibited good to moderate inhibition, with some analogues more potent than donepezil. | tandfonline.com |
| Benzoxazole-Benzimidazole Hybrids | Benzoxazole, Benzimidazole, Hydrazide | Antimicrobial, Anticancer | Showed high antimicrobial activity; some compounds had notable anticancer effects against HCT116 cells. | nih.gov |
| Benzoxazole-Triazole Hybrids | Benzoxazole, 1,2,3-Triazole | G-Quadruplex DNA (G4) Ligands | Compound 6b was found to stabilize the Tel22 G4 model, suggesting potential as an anticancer agent. | colab.ws |
| Benzoxazole-Aniline Hybrids | Benzoxazole, Chloroacetylated Aniline | Antiprotozoal, Antimalarial | N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide showed the most prominent antimalarial activity. | olemiss.edu |
Biological Activities and Preclinical Investigations of 2 4 Nitro Benzylsulfanyl Benzooxazole and Benzoxazole Derivatives
Antimicrobial Efficacy Studies
The antimicrobial potential of benzoxazole (B165842) derivatives has been extensively evaluated. Synthetic benzoxazoles are recognized for their broad-spectrum activity, often showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov The structural framework of 2-(substituted-benzylsulfanyl)-benzooxazoles, in particular, has been a focus of research to develop new antimicrobial agents.
Antibacterial Activity Assessments
Studies on various series of 2-substituted benzoxazoles have consistently demonstrated their potential as antibacterial agents. The introduction of a benzyl (B1604629) group at the 2-position, often via a sulfur linkage, is a common strategy in the design of these compounds.
Benzoxazole derivatives frequently exhibit potent activity against Gram-positive bacteria. A series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives showed a broad spectrum of activity, with minimum inhibitory concentration (MIC) values against Gram-positive organisms ranging from 6.25 to 200 µg/mL. nih.gov Another study on similar derivatives confirmed this broad-spectrum activity against Gram-positive bacteria. nih.gov While specific data for 2-(4-Nitro-benzylsulfanyl)-benzooxazole is not detailed in these studies, the general efficacy of the 2-(p-substituted-benzyl) benzoxazole scaffold is well-established. For instance, a novel benzoxazole-nitrothiophene compound, IITR00803, demonstrated significant bactericidal activity against Gram-positive pathogens like Staphylococcus aureus. nih.gov
Table 1: Antibacterial Activity of Selected 2-(p-substituted-benzyl)-benzoxazole Derivatives Against Gram-Positive Bacteria
| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Staphylococcus aureus | 6.25 - 200 | nih.gov |
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Enterococcus faecalis | 6.25 - 200 | nih.gov |
The activity of benzoxazoles extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex cell wall structure. Research on 2,5- and/or 6-substituted benzoxazoles indicated significant antibacterial activity against the Gram-negative bacterium Pseudomonas aeruginosa, with MIC values of 50 µg/mL. esisresearch.org Similarly, series of 2-[p-substituted-benzyl]-5-[carbonylamino]benzoxazoles were active against Gram-negative bacteria with MIC values as low as 6.25 µg/mL. nih.govnih.gov A recently discovered benzoxazole derivative containing a nitrothiophene moiety, IITR00803, showed potent inhibition of enteric Gram-negative pathogens like Salmonella spp., Shigella flexneri, and Escherichia coli, with MICs ranging from 4 to 16 µg/mL. nih.gov
Table 2: Antibacterial Activity of Selected 2-(p-substituted-benzyl)-benzoxazole Derivatives Against Gram-Negative Bacteria
| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2,5- and/or 6-substituted benzoxazoles | Pseudomonas aeruginosa | 50 | esisresearch.org |
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Escherichia coli | 6.25 - 200 | nih.gov |
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Pseudomonas aeruginosa | 6.25 - 200 | nih.gov |
| 2-(benzyl/p-chlorobenzyl)-5-[substituted-carbonylamino]benzoxazoles | Gram-Negative Strains | 6.25 - 100 | nih.gov |
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a major global health challenge, necessitating the discovery of novel antibiotics. Benzoxazole derivatives are being investigated for their potential to combat these resistant strains. While specific studies focusing solely on this compound against MDR isolates are limited, the broader class of compounds shows promise. For example, the benzoxazole-containing compound IITR00803 exhibited consistent antibacterial activity against clinical isolates of enteric bacteria, with MICs ranging from 4 to 32 µg/mL, highlighting its potential clinical efficacy. nih.gov
Antifungal Activity Evaluations
In addition to antibacterial properties, many benzoxazole derivatives possess significant antifungal activity. The structural features that confer antibacterial effects often contribute to their ability to inhibit fungal growth.
Several studies have confirmed the efficacy of benzoxazole derivatives against pathogenic yeast, particularly Candida species. A series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles demonstrated significant antifungal activity, with MIC values ranging from 3.12 to 100 µg/mL against three tested Candida species. nih.gov In one study, the compound 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole showed activity against C. glabrata equivalent to the standard drug miconazole, with an MIC of 3.12 µg/mL. nih.gov Another investigation found that 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole displayed the same activity against Candida albicans as the standard drug clotrimazole, with an MIC of 6.25 µg/mL. nih.gov N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have also shown notable anti-Candida activity. nih.gov These findings underscore the potential of the 2-benzylsulfanyl-benzooxazole scaffold, including its nitro-substituted variants, as a source for new antifungal agents.
Table 3: Antifungal Activity of Selected Benzoxazole Derivatives Against Yeast Strains
| Compound Series/Derivative | Fungal Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Candida spp. | 3.12 - 100 | nih.gov |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 | nih.gov |
| 2-(p-chlorobenzyl)-5-[(substituted)carbonylamino]benzoxazoles | Candida spp. | 6.25 - 100 | nih.gov |
| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | Candida albicans | 6.25 | nih.gov |
Effects on Filamentous Fungi
The investigation into the antifungal properties of benzoxazole derivatives has revealed their potential against various filamentous fungi. A number of studies have synthesized and evaluated these compounds, demonstrating a spectrum of activity that is influenced by their structural characteristics. For instance, a series of benzoxazole derivatives were synthesized and tested against eight phytopathogenic fungi, with many of the compounds exhibiting moderate antifungal activities. mdpi.com Notably, compounds designated as 4ac and 4bc showed an inhibition rate of over 50% against five of the tested fungi. mdpi.com Furthermore, compound 4ah demonstrated a significant inhibitory rate of 76.4% against Mycosphaerella melonis. mdpi.com
In another study, two series of 2-(aryloxymethyl) benzoxazole and benzothiazole (B30560) derivatives were synthesized and their antifungal effects were evaluated against eight phytopathogenic fungi. semanticscholar.org Several of these compounds, including 5a, 5b, 5h, and 5i, exhibited significant antifungal activities against the majority of the tested pathogens. semanticscholar.org Specifically, compounds 5a, 5b, 5h, 5i, 5j, and 6h were more potent inhibitors of Fusarium solani growth than the positive control, hymexazol. semanticscholar.org Compound 5h was identified as the most potent inhibitor against F. Solani, being approximately nine times more potent than hymexazol. semanticscholar.org
Further research has highlighted the broad-spectrum fungicidal activity of benzoxazole and benzothiazole derivatives. researchgate.net For example, one compound demonstrated an EC50 value of 0.3 mg/L against Alternaria brassicae, which was significantly superior to the commercial agent carbendazim (EC50 = 47.0 mg/L). researchgate.net
While much of the research has focused on phytopathogenic fungi, the general antifungal potential of benzoxazole derivatives is evident. One study tested six benzimidazole and benzoxazole derivatives and found that two of the benzoxazoles were active against a range of standard fungal and bacterial strains. nih.gov
Table 1: Antifungal Activity of Selected Benzoxazole Derivatives Against Filamentous Fungi
| Compound | Fungal Species | Activity Metric | Value | Source |
|---|---|---|---|---|
| 4ah | Mycosphaerella melonis | Inhibition Rate | 76.4% | mdpi.com |
| 5h | Fusarium solani | IC50 | 4.34 µg/mL | semanticscholar.org |
| 5a | Botrytis cinerea | IC50 | 19.92 µg/mL | semanticscholar.org |
| Compound 13 | Alternaria brassicae | EC50 | 0.3 mg/L | researchgate.net |
Antitubercular Activity Investigations
The benzoxazole scaffold has been a subject of significant interest in the search for novel antitubercular agents due to the increasing prevalence of multidrug-resistant Mycobacterium tuberculosis (MTB). researchgate.net
Efficacy Against Mycobacterium tuberculosis (MTB)
A number of benzoxazole derivatives have been synthesized and have demonstrated promising antitubercular activity. researchgate.net For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The activity of these compounds is often expressed as the minimum inhibitory concentration (MIC).
Research has shown that certain structural modifications to the benzoxazole ring can enhance its antitubercular potency. For example, combining the benzoxazole moiety with other heterocyclic structures has yielded compounds with significant biological activity. researchgate.net One study discovered a D-phenylalanine-benzoxazole derivative, Q112, which displayed potent antibacterial activity against Mycobacterium tuberculosis in various media and within macrophage infections. nih.gov
Furthermore, isonicotinyl hydrazone derivatives of benzylsulfanyl benzo-heterocycles have exhibited significant activity against the Mtb strain H37Rv, with some compounds showing sub-micromolar MIC values that were better than standard drugs like Isoniazid (INH), Moxifloxacin (Mox), Streptomycin (SM), and PA-824. nih.gov
Nitro-containing compounds have also emerged as important agents in the control of tuberculosis. nih.gov Studies on nitrobenzoates and nitrothiobenzoates have shown that derivatives with an aromatic nitro substitution, particularly the 3,5-dinitro esters, are the most active against M. tuberculosis. mdpi.comucp.pt The antitubercular activity of these nitro derivatives was not found to be related to their pKa values or hydrolysis rates. mdpi.comucp.pt
Activity Against Multidrug-Resistant MTB Strains
A critical area of research is the development of agents effective against multidrug-resistant MTB (MDR-TB). Several benzoxazole derivatives have shown efficacy in this regard. For example, certain pyrazoline-based benzoxazole derivatives have demonstrated potent activity against MDR-TB and extensively drug-resistant TB (XDR-TB) strains. researchgate.net
Benzofuroxan derivatives have been identified as a promising new class of anti-TB agents with excellent potency against replicating and drug-resistant strains of M. tuberculosis. nih.govresearchgate.net One particular compound, 6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] researchgate.netnih.govnih.govoxadiazole 1-N-oxide (5 b), demonstrated MIC90 values below 0.28 μM against all the MDR strains evaluated. nih.gov
Furthermore, isonicotinyl hydrazone derivatives of benzylsulfanyl benzo-heterocycles, specifically compounds 12d, 12e, and 12f, were not only active against the H37Rv strain but also against resistant strains including SDR-TB, MDR-TB, and XDR-TB. nih.gov Similarly, chalcone-tethered benzoxazole-2-amines, particularly 5-nitrofuran-2-yl derivatives, displayed potent inhibition of not only drug-susceptible Mtb but also clinical isolates of drug-resistant Mtb strains. nih.gov
The development of new chemical entities with novel mechanisms of action is crucial to combat drug resistance. researchgate.net Research into various nitro-containing compounds has identified agents with potent activity against drug-resistant MTB. nih.gov
Efficacy Against Non-Tuberculous Mycobacteria
The therapeutic challenge of non-tuberculous mycobacteria (NTM) infections is growing, necessitating the development of new, effective antibiotics. tandfonline.comfrontiersin.org Benzoxazole derivatives have also been investigated for their activity against NTM.
A study on heterocyclic benzazole derivatives reported that substances bearing two nitro groups or a thioamide group exhibited appreciable activity, particularly against non-tuberculous strains. nih.gov The in vitro antimycobacterial activity was evaluated against Mycobacterium kansasii and Mycobacterium avium. nih.gov
The broader class of nitro-containing compounds has shown promise against NTMs. For instance, certain nitrofuran-based prodrugs have demonstrated potent activity against Mycobacterium abscessus, a notoriously difficult-to-treat NTM. nih.gov
Table 2: Antitubercular Activity of Selected Benzoxazole Derivatives
| Compound/Derivative Class | Mycobacterial Strain(s) | Activity Metric | Value | Source |
|---|---|---|---|---|
| 6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] researchgate.netnih.govnih.govoxadiazole 1-N-oxide (5 b) | Multidrug-Resistant M. tuberculosis | MIC90 | <0.28 µM | nih.gov |
| Isonicotinyl hydrazone derivative 12d | M. tuberculosis H37Rv | MIC | 0.23 µM | nih.gov |
| Isonicotinyl hydrazone derivative 12e | M. tuberculosis H37Rv | MIC | 0.24 µM | nih.gov |
| Isonicotinyl hydrazone derivative 12f | M. tuberculosis H37Rv | MIC | 0.24 µM | nih.gov |
| 2-benzylsulfanyl derivatives with two nitro groups | Non-tuberculous strains | Appreciable activity | Not specified | nih.gov |
| 5-nitrofuran-2-yl derivatives of chalcone tethered benzoxazole-2-amines | Drug-resistant M. tuberculosis | Potent inhibition | Not specified | nih.gov |
Anticancer and Antitumor Potentials
In Vitro Cytotoxicity Assessments on Various Human Cancer Cell Lines
Benzoxazole derivatives have been the focus of extensive research for their potential as anticancer agents, with numerous studies evaluating their cytotoxic effects on a variety of human cancer cell lines.
A series of novel benzoxazole derivatives were synthesized and evaluated for their in vitro anti-proliferative activities against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov The tested compounds exhibited promising cytotoxic effects, with IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM. nih.gov Specifically, compounds incorporating a 5-chlorobenzo[d]oxazole moiety were generally more advantageous than their unsubstituted counterparts. nih.gov
In another study, newly synthesized benzoxazole derivatives showed a range of moderate to strong cytotoxic effects against four different cancer cell lines. africaresearchconnects.com Compounds 11 and 12 were particularly potent against hepatocellular carcinoma and breast cancer cell lines, with IC50 values of 5.5±0.22 μg/ml and 5.6±0.32 μg/ml, respectively. africaresearchconnects.com
Further research on a newly-synthesized benzoxazole derivative, referred to as BB, demonstrated a clear dose-dependent toxic effect on both MCF-7 and MDA-MB breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively. bibliomed.org This compound was also found to induce apoptosis and decrease angiogenesis in these cell lines. bibliomed.org
Benzoxazole-N-heterocyclic hybrids have also been investigated as potential tyrosine kinase inhibitors. researchgate.net The cytotoxicity study of compounds 4a-f showed better potency against breast cancer cell lines MCF-7 and MDA-MB-231 in contrast to oral (KB) and lung (A549) cancer cell lines. researchgate.net
A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their in vitro antiproliferative activity in a panel of eight cancer cell lines. nih.gov Compound 3f was identified as the most cytotoxic, showing higher potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov
The antiproliferative effects of novel nitro-substituted hydroxynaphthanilides, which are structurally related to salicylanilides, were assessed. mdpi.com The most potent compounds, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6), demonstrated antiproliferative activity against THP-1 and MCF-7 cancer cells. mdpi.com
Table 3: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives on Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Benzoxazole derivatives (general) | MCF-7 (Breast) | IC50 | 4.054 ± 0.17 to 32.53 ± 1.97 µM | nih.gov |
| Benzoxazole derivatives (general) | HepG2 (Liver) | IC50 | 3.22 ± 0.13 to 32.11 ± 2.09 µM | nih.gov |
| Compound 11 | Hepatocellular Carcinoma | IC50 | 5.5 ± 0.22 µg/ml | africaresearchconnects.com |
| Compound 12 | Breast Cancer | IC50 | 5.6 ± 0.32 µg/ml | africaresearchconnects.com |
| Compound BB | MCF-7 (Breast) | IC50 | 28 nM | bibliomed.org |
| Compound BB | MDA-MB (Breast) | IC50 | 22 nM | bibliomed.org |
| Compound 3f | HT-29 (Colorectal) | High Potency | Not specified | nih.gov |
| Compound 3f | HCT116 (Colorectal) | High Potency | Not specified | nih.gov |
Investigations into Antiproliferative Effects on Malignant Cells
Currently, there is limited publicly available scientific literature detailing the direct antiproliferative effects of this compound on a wide range of malignant cell lines. While the broader class of benzoxazole derivatives has been a subject of interest in anticancer research, specific data, such as IC50 values across various cancer cell types for this particular compound, remains largely unreported in peer-reviewed studies. Research into substituted benzoxazoles has indicated that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the benzoxazole core and its appended rings. However, without specific experimental data, the antiproliferative profile of this compound remains to be fully characterized.
Elucidation of Apoptotic Induction Mechanisms
Investigations into the apoptotic induction potential of this compound, also identified in some studies as 2-(p-nitrobenzyl)benzoxazole (B-11), have provided initial insights into its biological activity. In a study investigating the effects of various benzoxazole derivatives on mouse lymphoma L5718 cells, it was observed that 2-(p-nitrobenzyl)benzoxazole could enhance the apoptotic effects of other therapeutic agents. esisresearch.org Specifically, this compound was found to increase the apoptosis-inducing effect of 12H-benzo(a)phenothiazines (M-627) on this particular cancer cell line. esisresearch.org
The evaluation of apoptosis in this research was conducted using flow cytometry, a technique that allows for the analysis of individual cells. esisresearch.org Cells were stained with FITC-labelled Annexin-V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells. esisresearch.org While this study indicates that this compound can modulate apoptotic pathways, it is important to note that its role was observed as an amplifier of another agent's effect rather than a direct inducer of apoptosis when used alone in this context. esisresearch.org Further research is required to fully elucidate the specific molecular mechanisms by which this compound exerts its pro-apoptotic influence and to determine its efficacy as a standalone apoptotic inducer.
Enzyme and Protein Inhibition Studies
Protein Tyrosine Phosphatase Inhibition
There is currently no available scientific literature or data regarding the inhibitory activity of this compound against Protein Tyrosine Phosphatases (PTPs).
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
There is currently no available scientific literature or data regarding the inhibitory activity of this compound against Enoyl-Acyl Carrier Protein Reductase (InhA).
Microbial DNA Gyrase Inhibition
There is currently no available scientific literature or data regarding the inhibitory activity of this compound against Microbial DNA Gyrase.
Cyclooxygenase (COX) Enzyme Inhibition
There is currently no available scientific literature or data regarding the inhibitory activity of this compound against Cyclooxygenase (COX) enzymes.
α-Amyloglucosidase Inhibition
There is a lack of specific research data on the inhibition of α-amyloglucosidase by this compound or other benzoxazole derivatives. However, studies have explored the inhibitory effects of benzoxazole compounds on related enzymes such as α-amylase and α-glucosidase, which are also involved in carbohydrate metabolism.
A series of benzoxazole-based sulphonamide derivatives have been identified as inhibitors of α-amylase. researchgate.net Similarly, other research has focused on the potential of benzoxazole derivatives to inhibit α-amylase as a therapeutic approach for managing blood glucose levels. researchgate.net The inhibition of these enzymes can delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
| Compound Series | Enzyme Target | Key Findings |
|---|---|---|
| Benzoxazole-based sulphonamide derivatives | α-amylase | Identified as potential inhibitors. researchgate.net |
| Various benzoxazole derivatives | α-amylase | Investigated for their potential to control blood glucose levels. researchgate.net |
Other Relevant Enzyme and Protein Target Modulations (e.g., Monoamine Oxidase, Heat Shock Protein 90)
Monoamine Oxidase (MAO) Inhibition
Benzoxazole and its structural isomers, benzisoxazoles, have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes that metabolize neurotransmitter amines and are targets for the treatment of neuropsychiatric and neurodegenerative disorders. nih.govresearchgate.net
A study of 2-methylbenzo[d]oxazole derivatives revealed potent MAO inhibition. Specifically, compounds 1d and 2e were identified as the most potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. The most potent MAO-A inhibition was observed with compounds 2c and 2e , having IC50 values of 0.670 µM and 0.592 µM, respectively. researchgate.net Another study on 2,1-benzisoxazole derivatives found that some compounds were specific inhibitors of MAO-B, with the most potent inhibition observed for compound 7a (IC50 = 0.017 µM) and 7b (IC50 = 0.098 µM). The most potent MAO-A inhibition in this series was seen with compounds 3l (IC50 = 5.35 µM) and 5 (IC50 = 3.29 µM). nih.gov
| Compound Series | Enzyme Target | Most Potent Compounds | IC50 (µM) |
|---|---|---|---|
| 2-methylbenzo[d]oxazoles researchgate.net | MAO-A | 2e | 0.592 |
| MAO-B | 1d | 0.0023 | |
| 2,1-benzisoxazoles nih.gov | MAO-A | 5 | 3.29 |
| MAO-B | 7a | 0.017 |
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is a promising target in tumor biology. Research has identified small-molecule benzisoxazole derivatives as Hsp90 inhibitors. acs.orgresearchgate.net Crystallographic studies have shown that these compounds bind to the ATP binding pocket of Hsp90, interacting with the amino acid Asp93. Structure-based optimization has led to the identification of potent analogues, such as compound 13 , which exhibit good biochemical profiles. acs.org
Antiviral Activity Research
Benzoxazole derivatives have been explored for their potential antiviral activities against a range of viruses. For instance, a series of flavonol derivatives containing a benzoxazole moiety demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV) in vivo. researchgate.net One particular compound from this series, X17 , showed curative and protective median effective concentration (EC50) values of 127.6 µg/mL and 101.2 µg/mL, respectively, which were superior to the commercial antiviral agent ningnanmycin. The proposed mechanism of action involves a strong binding affinity for the TMV coat protein, which could hinder the self-assembly and replication of the virus. researchgate.net
In another study, a series of benzotriazole-based derivatives, which share structural similarities with benzoxazoles, were evaluated for their antiviral activity against a broad spectrum of RNA viruses. Several compounds emerged as selective inhibitors of Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 18.5 µM. nih.gov
| Compound Series | Virus Target | Most Active Compound | Activity (EC50) |
|---|---|---|---|
| Flavonol derivatives containing benzoxazole researchgate.net | Tobacco Mosaic Virus (TMV) | X17 | 127.6 µg/mL (Curative) |
| 101.2 µg/mL (Protective) | |||
| Benzotriazole-based derivatives nih.gov | Coxsackievirus B5 (CVB5) | - | 6 - 18.5 µM |
Antihyperglycemic and Antidiabetic Potentials
The benzoxazole scaffold is a key feature in a variety of compounds investigated for their antihyperglycemic and antidiabetic properties. A study on a series of benzoxazole derivatives, specifically S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate and its analogues, demonstrated significant antihyperglycemic activity in alloxan-induced diabetic rats. pharmacophorejournal.com Several compounds in this series showed hypoglycemic effects comparable to the standard drug pioglitazone. pharmacophorejournal.com
Another study synthesized a new series of benzoxazole 2,4-thiazolidinediones and evaluated their hypoglycemic activity in genetically obese and diabetic mice. The 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives in this series showed more potent activity than established 2,4-thiazolidinedione drugs like ciglitazone and troglitazone. researchgate.net
Central Nervous System (CNS) Activities
Benzoxazole derivatives have been a focus of research for the development of new anticonvulsant agents. Various studies have evaluated these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
One study designed and synthesized a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. The majority of these compounds exhibited anti-MES activity. Compound 4g was identified as particularly promising, with median effective dose (ED50) values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. nih.gov Another investigation of novel semicarbazone-containing benzoxazoles found that two compounds, Ve and Vl , were highly active in the MES model, providing protection at a low dose of 30 mg/kg. benthamdirect.com Furthermore, a series of new fused triazolo-thiadiazoles bearing a benzoxazole moiety were synthesized and screened for their anticonvulsant action. Several compounds, including 4e, 4g, 4j, 4l, 4m, and 4n , demonstrated notable anticonvulsant activity. researchgate.net
| Compound Series | Most Active Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|---|
| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones nih.gov | 4g | 23.7 | 18.9 |
| Semicarbazone-containing benzoxazoles benthamdirect.com | Ve and Vl | Active at 30 mg/kg | - |
| Fused triazolo-thiadiazoles with benzoxazole moiety researchgate.net | 4e, 4g, 4j, 4l, 4m, 4n | - | - |
The potential antidepressant effects of benzoxazole derivatives have also been explored in preclinical studies. The tail suspension test (TST) and the forced swim test (FST) are common behavioral models used to screen for antidepressant activity. researchgate.net
In one study, several psychotropic agents with benzoxazole moieties exhibited moderate binding affinity for the 5-HT1A and 5-HT2A receptors, which are important targets for the treatment of depression. benthamdirect.com The antidepressant-like activity of these compounds was screened using the forced swimming test and tail suspension test. benthamdirect.com
Other Neuropharmacological Investigations
The benzoxazole scaffold is a constituent of various compounds that have been explored for their potential effects on the central nervous system. Research into benzoxazole derivatives has revealed their capacity to act as anticonvulsant and antipsychotic agents nih.gov. The structural framework of these compounds allows for interaction with multiple pharmacological targets, suggesting a broad potential for neuropharmacological applications. For instance, studies on related heterocyclic compounds, such as piperazine derivatives, have demonstrated anxiolytic-like and antidepressant-like activities. These effects are often modulated by interactions with serotonergic and GABAergic pathways, highlighting the complex mechanisms through which such compounds can exert their neuropharmacological effects nih.gov. The investigation into these activities underscores the potential for developing novel therapeutics for mental health disorders based on heterocyclic structures like benzoxazole nih.gov.
Anti-inflammatory and Analgesic Properties
Benzoxazole derivatives have been consistently identified as promising candidates for the development of new anti-inflammatory and analgesic agents researchgate.netglobalresearchonline.net. The mechanism underlying their anti-inflammatory effects is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 researchgate.net. Selective inhibition of COX-2 is a key therapeutic target as it is associated with anti-inflammatory and analgesic outcomes while minimizing the gastrointestinal side effects linked to COX-1 inhibition .
Certain 2-substituted benzoxazole derivatives have demonstrated significant in vivo anti-inflammatory potency, with some compounds showing efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The benzoxazole core is present in commercially available NSAIDs like benoxaprofen and flunoxaprofen nih.gov. Furthermore, some benzoxazole derivatives have exhibited notable analgesic activity in preclinical models, such as the acetic acid-induced writhing test in mice . Research into benzoxazole--clubbed 2-pyrrolidinones has also identified potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, which showed significant pain reduction in animal models mdpi.com.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzoxazole Derivatives
| Compound Class | Target/Mechanism | Observed Activity | Reference |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles | Selective COX-2 ligands | In vivo anti-inflammatory potency comparable to celecoxib and diclofenac. | |
| Benzoxazole-clubbed 2-pyrrolidinones | Monoacylglycerol lipase (MAGL) inhibitors | Dose-dependent reduction in pain response in formalin-induced nociception test. | mdpi.com |
| General Benzoxazole Derivatives | Cyclooxygenase (COX) inhibition | Anti-inflammatory and analgesic effects. | researchgate.netglobalresearchonline.net |
Anthelmintic Activity Studies
The development of resistance to existing anthelmintic drugs has spurred the search for novel chemical entities with efficacy against parasitic helminths researchgate.net. Benzoxazole derivatives have emerged as a promising class of compounds in this area researchgate.net. Specifically, novel 5-nitro-1,3-benzoxazole derivatives synthesized from 5-nitro-1,3-benzoxazole-2-thiol have been screened for their in vitro anthelmintic activities researchgate.net. Molecular docking studies suggest that these compounds may act by inhibiting β-tubulin, a critical protein in parasites researchgate.net.
In these studies, certain 5-nitro benzoxazole compounds were identified as potent anthelmintic molecules, showing good affinity towards the active pocket of β-tubulin researchgate.net. The presence of the nitro group is often associated with a wide spectrum of biological activities, including antiparasitic effects nih.gov. Research on other related heterocyclic compounds, such as 1,2,4-triazole derivatives, has also identified molecules with anthelmintic activity higher than the standard drug albendazole, further highlighting the potential of nitrogen-containing heterocyclic scaffolds in the development of new antiparasitic agents nih.govnih.gov.
Table 2: Anthelmintic Activity of Selected Heterocyclic Compounds
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 5-Nitro benzoxazole derivatives | β-tubulin | Identified as potent anthelmintic molecules with good binding affinity to the target. | researchgate.net |
| 1,2,4-Triazole derivatives | Not specified | Some derivatives showed higher anthelmintic activity than albendazole. | nih.govnih.gov |
| Isoxazole derivatives | Not specified | A specific derivative showed excellent anthelmintic activity at various concentrations. | researchgate.net |
Antioxidant Activity Evaluations
Several studies have investigated the antioxidant potential of benzoxazole derivatives researchgate.netglobalresearchonline.net. The evaluation of antioxidant activity is often conducted using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and ferrous ion-chelation capacity assays researchgate.net. For instance, a series of 3-substituted piperazinomethyl derivatives of 2-benzoxazolinones were synthesized and evaluated for their antioxidant properties. These studies help in understanding the structure-activity relationship and how different substituents on the benzoxazole core influence their antioxidant capacity researchgate.net.
The search for effective antioxidants is driven by their potential to mitigate oxidative stress, a factor implicated in numerous diseases doaj.org. Research on related phenolic compounds and other heterocyclic systems like pyrrolo[2,3-b]quinoxaline and catechol hydrazinyl-thiazole derivatives has also identified potent radical scavengers doaj.orgmdpi.comrsc.org. These findings suggest that the benzoxazole scaffold, particularly when appropriately substituted, can contribute to the development of new antioxidant agents.
Table 3: Antioxidant Activity of Benzoxazole and Related Derivatives
| Compound Series | Assay Used | Key Finding | Reference |
|---|---|---|---|
| 3-Substituted piperazinomethyl derivatives of 2-benzoxazolinones | DPPH radical scavenging, Ferrous ion-chelation | A derivative with a 4-methylphenyl substituent showed the highest antioxidant activity. | researchgate.net |
| 2(3H)-Benzoxazolone derivatives | Inhibition of human LDL copper-induced oxidation | One compound exhibited more antioxidant potential and inhibited the initiation and propagation of copper-mediated LDL oxidation. | globalresearchonline.net |
| Catechol hydrazinyl-thiazole (CHT) | ABTS and DPPH scavenging | CHT showed significantly stronger scavenging activity than reference antioxidants like trolox and ascorbic acid. | mdpi.com |
Herbicidal Applications
The benzoxazole structure is recognized for its potential in developing new herbicides, an area of research driven by the need to manage weed resistance to existing products nih.govnih.gov. Several benzoxazole derivatives have been synthesized and evaluated for their phytotoxic activities on various plant species nih.gov. Studies have shown that the benzoxazole ring is crucial for the observed herbicidal activity nih.gov.
In particular, 2-nitromethylbenzoxazoles have demonstrated phytotoxic activity, with 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibiting higher inhibition of seed germination in several plant species than a commercial herbicide nih.gov. The nitro group is a known pharmacophore in compounds with a wide range of biological activities, including herbicidal effects nih.gov. The application of benzoxazoles in agrochemicals is an expanding field, with research focusing on their structure-activity relationships to develop more effective and selective herbicides nih.govresearchgate.net.
Table 4: Herbicidal Activity of Benzoxazole Derivatives
| Compound | Plant Species Tested | Activity | Reference |
|---|---|---|---|
| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | Exhibited higher inhibition than the commercial herbicide against all tested species. | nih.gov |
| 2-Nitromethylbenzoxazoles | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | Showed phytotoxic activity and inhibited seed germination. | nih.gov |
Miscellaneous Biological Activities
The benzoxazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide array of other biological activities. These include:
Antimicrobial Activity: Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties nih.govresearchgate.net. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains nih.gov. Some 2-substituted benzoxazole derivatives have demonstrated potent antibacterial effects nih.govmdpi.com.
Anticancer and Antiproliferative Activity: A significant body of research has focused on the anticancer potential of benzoxazole derivatives nih.govresearchgate.net. These compounds have shown cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, and liver nih.govnih.govmdpi.com. For example, benzoxazole clubbed with 2-pyrrolidinones showed good anticancer activity on a CNS cancer cell line mdpi.com.
Antimycobacterial Activity: Certain 2-benzylsulfanyl derivatives of benzoxazole have exhibited notable activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
Antiviral Activity: The broad spectrum of biological activities of benzoxazoles also extends to antiviral applications, making them an important heterocyclic scaffold in agrochemical and pharmaceutical discovery nih.gov.
The diverse biological profile of benzoxazole derivatives underscores their importance in medicinal chemistry and drug discovery, with ongoing research continuing to uncover new therapeutic applications researchgate.net.
Mechanistic Insights and Molecular Interactions of Benzoxazole Derivatives
Elucidation of Proposed Molecular Mechanisms of Action
The proposed molecular mechanisms of action for 2-(4-Nitro-benzylsulfanyl)-benzooxazole are primarily inferred from its structural components: the benzoxazole (B165842) core and the nitrobenzyl group. The benzoxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, including those with anticancer and antimicrobial properties. researchgate.net Research on various benzoxazole derivatives has shown that they can function as enzyme inhibitors. For instance, certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, by competing with ATP for its binding site. nih.gov This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival.
The presence of a nitro group suggests a second potential mechanism involving bioreductive activation. This process is critical for the activity of many nitroaromatic drugs, including certain anticancer and antitubercular agents. nih.govnih.gov Cellular enzymes, such as nitroreductases, can reduce the nitro group to form highly reactive intermediates like nitroso and hydroxylamino species. nih.gov These reactive molecules can then form covalent bonds with essential cellular macromolecules, including proteins and DNA, leading to cellular damage and death. nih.gov Therefore, this compound may exert its effects through a dual mechanism involving both targeted enzyme inhibition and broader cytotoxicity following reductive activation.
Ligand-Protein Interaction Analysis
The biological activity of a small molecule like this compound is intrinsically linked to its ability to bind to protein targets. Understanding these interactions is key to deciphering its function at a molecular level.
Characterization of Active Site Binding and Receptor Interactions
For benzoxazole derivatives that act as enzyme inhibitors, binding typically occurs within a specific pocket on the protein, frequently the active site. nih.gov The stability of the ligand-protein complex is maintained by a variety of non-covalent interactions:
Hydrogen Bonds: The nitrogen atom of the benzoxazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming connections with suitable donor groups on the protein's amino acid residues.
Hydrophobic Interactions: The planar aromatic rings of the benzoxazole and nitrophenyl moieties are likely to interact favorably with nonpolar amino acid side chains within the binding pocket.
Pi-Stacking Interactions: The aromatic systems of the compound can engage in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Studies on related compounds have successfully mapped these interactions, identifying the key amino acid residues responsible for anchoring the ligand within the active site. nih.gov
Molecular Docking Simulations to Predict Binding Modes and Affinities
Molecular docking is a powerful computational tool used to predict how a ligand interacts with a protein receptor. researchgate.netnih.govijpsdronline.com This method computationally fits the ligand into the protein's binding site to determine the most stable binding orientation (pose) and to estimate the binding affinity, often expressed as a docking score. researchgate.net A more negative docking score typically suggests a stronger interaction.
While specific docking data for this compound is not available, studies on analogous benzoxazole derivatives have utilized this technique to predict their binding to various targets, such as thymidylate synthase and VEGFR-2, providing insights into their potential as therapeutic agents. nih.govijpsdronline.com
Illustrative Molecular Docking Data for a Benzoxazole Derivative with VEGFR-2 This table presents representative data that would be generated in a molecular docking study, based on findings for similar compounds in the literature.
| Parameter | Illustrative Value/Information | Reference |
| Target Protein | VEGFR-2 | nih.gov |
| Docking Score (kcal/mol) | -8.2 | researchgate.net |
| Predicted Interacting Residues | Cys919, Asp1046, Glu885, Leu840 | nih.gov |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, Pi-stacking | nih.gov |
Interactions with Biological Macromolecules
Beyond proteins, DNA represents another critical target for small molecules, and the structural features of this compound suggest a potential for such interactions.
Investigations into DNA Minor Groove Binding
Many heterocyclic molecules that are planar and crescent-shaped have an affinity for the minor groove of the DNA double helix. beilstein-journals.orgnih.gov The benzoxazole structure fits this general profile. rsc.org These molecules slide into the narrow groove, with a preference often shown for AT-rich regions. nih.govgoogle.com The binding is stabilized by a network of non-covalent forces, including hydrogen bonds with the base pairs, and electrostatic and van der Waals interactions with the sugar-phosphate backbone. beilstein-journals.org By occupying the minor groove, these molecules can physically obstruct the binding of essential proteins like transcription factors and DNA polymerases, thus interfering with fundamental cellular processes. rsc.org
Analysis of Interactions with Nucleic Bases
The interaction with DNA can be highly specific to the nucleic bases. For this compound, two primary modes of interaction are conceivable:
Non-covalent Recognition: The functional groups on the molecule could form specific hydrogen bonds with the edges of the base pairs that are exposed in the minor groove. nih.gov
Covalent Modification: As previously mentioned, the reductive activation of the nitro group can lead to reactive species. There is evidence that such intermediates from other nitroaromatic compounds can covalently bind to DNA bases, with a noted specificity for guanine (B1146940) residues. nih.gov This chemical modification can destabilize the DNA structure, potentially leading to strand breaks and contributing to cytotoxicity. nih.gov
Illustrative Table of Potential DNA Interaction Modes This table outlines the potential ways in which this compound could interact with DNA, based on its chemical structure and data from related compounds.
| Type of Interaction | Potential Interacting Moiety on Compound | DNA Target | Reference |
| Hydrogen Bonding | Benzoxazole Nitrogen, Nitro Group Oxygens | Edges of base pairs in the minor groove | nih.gov |
| Electrostatic Interactions | Partial positive charges on the molecule | Negatively charged phosphate (B84403) backbone | beilstein-journals.org |
| Van der Waals Forces | Aromatic ring systems | Walls of the minor groove | beilstein-journals.org |
| Covalent Adduct Formation | Metabolites from reduced nitro group | Guanine bases | nih.gov |
Future Directions, Challenges, and Translational Prospects in Benzoxazole Research
Rational Design and Synthesis of Novel Benzoxazole (B165842) Derivatives with Enhanced Potency and Selectivity
The rational design of new chemical entities is fundamental to modern drug discovery. mdpi.com For 2-(4-Nitro-benzylsulfanyl)-benzooxazole, future efforts will concentrate on strategic structural modifications to enhance its biological activity and selectivity towards specific molecular targets. The benzoxazole skeleton provides a versatile scaffold for such optimization. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies are crucial, revealing that substituents at the 2- and 5-positions of the benzoxazole core significantly influence potency. mdpi.com For instance, research on other benzoxazoles has shown that introducing halogen atoms or methoxy (B1213986) groups can enhance antiproliferative activity. mdpi.com The lipophilic nature of the benzoxazole ring system can also be tuned to improve membrane permeability, a key factor for reaching intracellular targets. mdpi.com
Future synthetic strategies for modifying this compound might involve:
Modification of the Phenyl Ring: Altering the position or nature of the nitro group or introducing other substituents could modulate electronic properties and binding interactions.
Alteration of the Benzoxazole Core: Introducing substituents at various positions on the benzoxazole ring system is a proven strategy for enhancing the pharmacological profile of this class of compounds. mdpi.com
Varying the Sulfanyl (B85325) Linker: The sulfur linkage could be replaced with other groups to alter the molecule's flexibility and geometry.
Advanced synthetic methods, such as click chemistry, offer efficient ways to create libraries of novel derivatives for high-throughput screening. nih.gov
Table 1: Influence of Substituents on the Activity of Benzoxazole Derivatives
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| 5-position of benzoxazole | Halogen atom (e.g., Chlorine) | Enhanced antiproliferative activity | mdpi.com |
| 2-position of benzoxazole | Aryl substituents | Enhanced antiproliferative activity | mdpi.com |
| Phenyl ring at position 2 | Methoxy group | Higher antiproliferative activity | mdpi.comresearchgate.net |
| Phenyl ring at position 2 | N,N-diethyl or morpholine (B109124) group | Higher antiproliferative activity | mdpi.com |
Strategies for Addressing Multidrug Resistance Mechanisms in Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. nih.govnih.gov Benzoxazole derivatives have emerged as promising candidates in this fight, exhibiting efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
Key strategies for overcoming MDR that could be explored for derivatives of this compound include:
Efflux Pump Inhibition: Some bacteria survive antibiotic treatment by actively pumping the drugs out of the cell. Certain benzoxazole ligands have been shown to increase the accumulation of drugs like ethidium (B1194527) bromide in MRSA, suggesting they can inhibit these efflux pumps. nih.gov
Anti-Biofilm Formation: Bacteria can form protective communities called biofilms, which are notoriously difficult to eradicate. Metal complexes of benzoxazole ligands have demonstrated the ability to decrease biofilm formation in S. aureus. nih.gov
Quorum Sensing Inhibition: Bacteria communicate and coordinate group behaviors, including virulence, through a process called quorum sensing. Some benzoxazole complexes have been found to inhibit this signaling system. nih.govresearchgate.net
Research has shown that metal complexes of 2-trifluoroacetonylbenzoxazole ligands can enhance the activity of conventional antibiotics like ciprofloxacin (B1669076) against MRSA. nih.gov This suggests a viable path for developing derivatives of this compound as resistance-modulating agents.
Progression to Advanced In Vivo Efficacy Studies and Preclinical Development Stages
For any promising compound, the transition from in vitro (test tube) activity to in vivo (living organism) efficacy is a critical step. Several benzoxazole derivatives have already been evaluated in animal models for various conditions, providing a roadmap for the preclinical development of this compound.
For example, the benzoxazole derivatives 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its prodrug methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) have been tested in a mouse model of psoriasis. mdpi.comnih.gov Both topical and oral administration led to a significant reduction in psoriasis markers like erythema, skin thickness, and desquamation, with the prodrug MCBA showing stronger effects. mdpi.comnih.govresearchgate.net In another study, the benzoxazolone carboxamide derivative 22m was shown to be orally bioavailable and able to penetrate the central nervous system, reducing toxic lipids in animal models of lysosomal storage diseases. nih.govnih.govacs.org
To advance this compound toward clinical use, a rigorous preclinical program would be necessary. This involves:
Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).
In vivo efficacy studies: To demonstrate a therapeutic effect in relevant animal models of disease.
Toxicology studies: To establish a safety profile and identify any potential adverse effects.
The development of prodrugs, as demonstrated with MCBA, is an effective strategy for enhancing therapeutic activity and is a potential avenue for optimizing the delivery of this compound. mdpi.com
Exploration of Novel Therapeutic Targets for Benzoxazole-Based Compounds
The versatility of the benzoxazole scaffold allows it to interact with a wide range of biological targets, opening up numerous therapeutic possibilities. nih.govresearchgate.netscite.ai While the initial activity of this compound might be known, future research should explore its potential against other targets implicated in disease.
Recent research has identified several novel targets for benzoxazole derivatives:
Kinases: Derivatives have been developed as inhibitors of key enzymes in cancer signaling pathways, such as VEGFR kinase and PI3Kα. mdpi.com
DNA Topoisomerase: This class of enzymes is essential for DNA replication and is a validated target for anticancer drugs. Benzoxazoles have been identified as inhibitors of these enzymes. mdpi.comresearchgate.net
Acid Ceramidase: This enzyme is involved in the metabolism of sphingolipids, and its inhibition by benzoxazolone carboxamides has shown potential for treating certain neurological lysosomal storage diseases. nih.govnih.gov
Immune Checkpoints: A novel benzoxazole derivative, B3 , was recently discovered as a dual inhibitor of PD-1/PD-L1 and VISTA, two important immune checkpoint pathways that are targets for cancer immunotherapy. nih.gov
Receptors for Neurotransmission: Derivatives have been designed as ligands for sigma receptors (implicated in cancer and pain) and histamine (B1213489) H3 receptors (a target for neuropathic pain). nih.govnih.gov
Investigating the activity of this compound and its future analogues against this diverse panel of targets could uncover new and unexpected therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Design and Discovery
The process of discovering and developing new drugs is traditionally long and expensive. springernature.comnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling scientists to analyze vast amounts of data and make more accurate predictions. astrazeneca.comnih.gov
For the development of this compound derivatives, AI and ML can be applied in several ways:
High-Throughput Virtual Screening: AI models can rapidly screen virtual libraries containing millions of potential derivatives to identify those with the highest probability of being active against a specific target. nih.gov
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can predict the physicochemical and biological properties of molecules, including their activity, toxicity, and pharmacokinetic profiles (ADME/T), even with limited initial data. astrazeneca.comresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to have desirable properties for a specific therapeutic purpose. nih.gov
Quantitative Structure-Activity Relationship (QSAR): AI can build sophisticated QSAR models that provide deep insights into the relationship between a molecule's structure and its biological activity, guiding the rational design of more potent compounds. researchgate.net
By integrating these computational approaches, the design-synthesis-test cycle for new derivatives of this compound can be significantly accelerated, reducing costs and improving the success rate of drug discovery. nih.gov
Potential for Combination Therapies Involving Benzoxazole Derivatives
Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome drug resistance, and reduce side effects. The potential for using benzoxazole derivatives in combination therapies is an important area for future investigation.
A study on 2-trifluoroacetonylbenzoxazole ligands and their metal complexes demonstrated a synergistic effect with the antibiotic ciprofloxacin. nih.gov When used together, certain benzoxazole complexes were able to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against MRSA by two-fold. nih.gov This indicates that these compounds can re-sensitize resistant bacteria to existing antibiotics.
Future research on this compound could explore its use in combination with:
Standard Antibiotics: To combat MDR bacterial infections.
Anticancer Agents: To target multiple pathways in cancer cells and potentially overcome resistance to chemotherapy.
Anti-inflammatory Drugs: To achieve a more potent effect in inflammatory diseases.
Discovering and validating effective combination therapies could significantly broaden the clinical utility of the benzoxazole class of compounds.
Overcoming Challenges in Lead Optimization and Drug Candidate Development
The path from a promising "hit" compound to a viable drug candidate is known as lead optimization, a phase where many compounds fail due to poor pharmacological properties. nih.gov Key challenges often encountered with heterocyclic compounds like benzoxazoles include low aqueous solubility and moderate metabolic stability, which can limit their utility as oral drugs. nih.govacs.org
For instance, early benzoxazolone carboxamide inhibitors of acid ceramidase suffered from these issues. nih.govacs.org A focused lead optimization strategy was required, involving structural modifications to improve physicochemical and pharmacokinetic profiles while maintaining potency. This effort led to the discovery of a lead candidate with improved oral bioavailability. nih.govacs.org Similarly, poor solubility of some benzothiazole (B30560) and benzoxazole anticancer agents made in vivo studies difficult, prompting optimization by introducing groups to enhance solubility. nih.gov
To successfully advance this compound, researchers must anticipate and address these potential hurdles. A dedicated medicinal chemistry campaign would be essential to:
Systematically modify the lead structure to improve solubility, permeability, and metabolic stability.
Minimize off-target effects to ensure a good safety profile.
Ensure that the optimized compound retains or exceeds the potency of the original hit.
Overcoming these challenges through iterative design and testing is crucial for the successful translation of this compound from a chemical scaffold into a clinically valuable therapeutic agent.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | CBA |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate | MCBA |
| 6-(4-Fluorophenyl)-2-oxo-N-pentyl-1,3-benzoxazole-3-carboxamide | 2e |
| 6-Cyclohexyl-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | 22a |
| Piperidine 22m | 22m |
| Benzo[d]oxazole B3 | B3 |
| 2-methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole | 8d |
| Ciprofloxacin | CIP |
| Ethidium bromide | - |
| Benoxaprofen | - |
| Flunoxaprofen | - |
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-Nitro-benzylsulfanyl)-benzooxazole, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzoxazole derivatives are synthesized via refluxing substituted benzaldehydes with thiol-containing precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Purification is achieved through solvent evaporation and silica gel chromatography using ethyl acetate/hexane gradients . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., TEMPO-mediated aerobic oxidation improves yields for aryl benzoxazoles) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar benzoxazole derivatives?
Contradictions in NMR or IR data may arise from solvent effects, impurities, or crystallographic packing. Cross-validation using multiple techniques is critical:
- Compare experimental / NMR shifts with literature values (e.g., 2-(4-Nitro-phenyl)-benzooxazole in CDCl shows δ 8.45 ppm for aromatic protons ).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Re-crystallize the compound to eliminate solvent artifacts and re-measure melting points (e.g., 156–158°C for nitro-substituted derivatives ).
- Computational tools like DFT can simulate spectra to identify discrepancies caused by tautomerism or conformational flexibility .
Basic: What spectroscopic methods are essential for characterizing this compound?
Key methods include:
- FTIR : Detect functional groups (e.g., nitro group C–N stretches at 1531–1385 cm ).
- NMR : NMR identifies substituent patterns (e.g., aromatic protons at δ 7.34–8.45 ppm ), while NMR confirms carbonyl and aromatic carbons (δ 115–163 ppm ).
- Melting Point Analysis : Compare observed values with literature (e.g., 156–158°C for nitro derivatives ).
- LCMS/HRMS : Verify molecular weight (e.g., calculated [M+H] for CHNO is 196.0762 ).
Advanced: How can computational methods enhance the study of this compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra for comparison with experimental IR data .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., antibacterial studies via docking to enzyme active sites ).
- QSAR Modeling : Correlate substituent effects (e.g., nitro groups) with bioactivity trends (antifungal, antitumor) using regression analysis .
Basic: What biological activities are associated with this compound derivatives?
These compounds exhibit broad bioactivity:
- Antibacterial : Tested via broth dilution assays against S. aureus and E. coli .
- Anticancer : Evaluated through cytotoxicity assays (e.g., MTT) on tumor cell lines .
- Antifungal : Assessed using CLSI M27–A3 standards against Candida species .
Advanced: How does the nitro group influence the optoelectronic properties of benzoxazole derivatives?
The nitro group acts as a strong electron acceptor in donor-acceptor conjugated systems, reducing bandgap energy and enhancing charge transfer. This is critical for applications in electrochromic polymers and nonlinear optical materials. UV-Vis and cyclic voltammetry are used to quantify these effects .
Basic: What are best practices for ensuring reproducibility in synthesizing this compound?
- Standardized Protocols : Use anhydrous solvents, controlled reflux durations, and inert atmospheres .
- Analytical Validation : Consistently apply TLC monitoring (silica gel F) and column chromatography .
- Documentation : Record detailed reaction parameters (e.g., TEMPO catalyst loading ).
Advanced: How can iterative research processes address challenges in structure-activity relationship (SAR) studies?
- Iterative Design : Synthesize analogs with varied substituents (e.g., chloro, methoxy) and test bioactivity .
- Data Triangulation : Combine experimental bioassays, computational docking, and spectral analysis to refine SAR hypotheses .
- Contradiction Analysis : Apply qualitative research principles to resolve conflicting bioactivity data (e.g., differential activity in Gram-positive vs. Gram-negative bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
